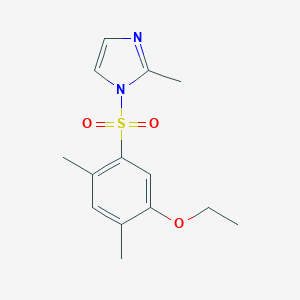
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, commonly known as EDMI, is a sulfonamide compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. EDMI has shown promising results in scientific research for its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Wirkmechanismus
The mechanism of action of EDMI involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. EDMI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. EDMI also inhibits the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
EDMI has been found to have various biochemical and physiological effects on the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EDMI has also been found to decrease the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EDMI in lab experiments is its high potency and specificity. EDMI has been found to have a high binding affinity for its target enzymes and proteins, making it an effective tool for studying their functions. However, the main limitation of using EDMI in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on EDMI. One potential area of research is the development of more potent and selective analogs of EDMI that can be used as therapeutic agents for cancer and other diseases. Another area of research is the study of the pharmacokinetics and pharmacodynamics of EDMI, which can help in the development of optimal dosing strategies for its use in clinical settings. Finally, more research is needed to understand the potential side effects and toxicity of EDMI, which can help in the safe and effective use of this compound in humans.
Synthesemethoden
EDMI can be synthesized using a multi-step process that involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
EDMI has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of EDMI is in the field of cancer research. EDMI has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMTLOWGNLACH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

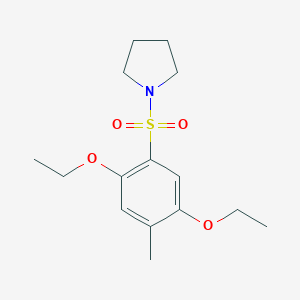

amine](/img/structure/B345431.png)
![1-(1-Adamantyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345432.png)
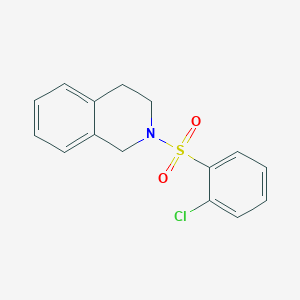
![1-(1-Adamantyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345435.png)
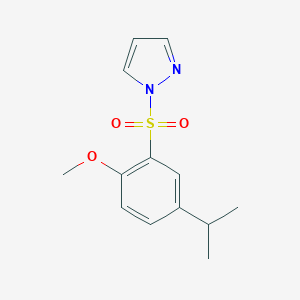
![2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B345442.png)
amine](/img/structure/B345450.png)
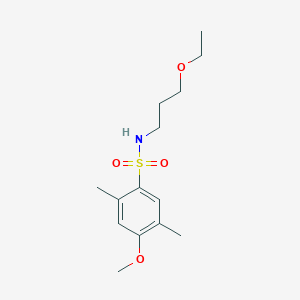
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole](/img/structure/B345462.png)
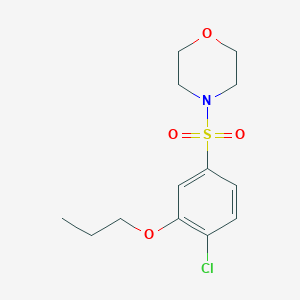
![4-Chloro-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345465.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345473.png)